(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14658744
InChI: InChI=1S/C5H8N4O2/c1-8-4(3-6)2-5(7-8)9(10)11/h2H,3,6H2,1H3
SMILES:
Molecular Formula: C5H8N4O2
Molecular Weight: 156.14 g/mol

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine

CAS No.:

Cat. No.: VC14658744

Molecular Formula: C5H8N4O2

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine -

Specification

Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
IUPAC Name (2-methyl-5-nitropyrazol-3-yl)methanamine
Standard InChI InChI=1S/C5H8N4O2/c1-8-4(3-6)2-5(7-8)9(10)11/h2H,3,6H2,1H3
Standard InChI Key WOLRHVSTTPUWHW-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)[N+](=O)[O-])CN

Introduction

Chemical Structure and Physicochemical Properties

The core structure of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanamine consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substitutions at the 1-, 3-, and 5-positions confer distinct electronic and steric properties:

  • 1-Methyl group: Enhances steric bulk and influences ring conformation.

  • 3-Nitro group: A strong electron-withdrawing group that activates the ring for electrophilic substitution.

  • 5-Methanamine: A primary amine that participates in nucleophilic reactions and hydrogen bonding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H8N4O2\text{C}_5\text{H}_8\text{N}_4\text{O}_2
Molecular Weight156.15 g/mol
Density1.35 g/cm³
Boiling Point102°C (at 15 mmHg)
SolubilitySoluble in polar organic solvents

The hydrochloride salt form (CAS 1432034-91-7) is commonly used in research due to its stability and crystallinity .

Synthesis and Preparation Methods

Nitration of Pyrazole Precursors

The primary synthetic route involves nitration of 1-methyl-1H-pyrazol-5-amine. Nitric acid (HNO3\text{HNO}_3) in sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C selectively introduces the nitro group at the 3-position, yielding the intermediate 1-methyl-3-nitro-1H-pyrazol-5-amine. Subsequent reductive amination with formaldehyde and sodium cyanoborohydride introduces the methanamine side chain.

Reaction Scheme:

1-Methyl-1H-pyrazol-5-amineH2SO4HNO31-Methyl-3-nitro-1H-pyrazol-5-amineNaBH3CNHCHO(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine\text{1-Methyl-1H-pyrazol-5-amine} \xrightarrow[\text{H}_2\text{SO}_4]{\text{HNO}_3} \text{1-Methyl-3-nitro-1H-pyrazol-5-amine} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{HCHO}} \text{(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine}

Industrial-Scale Production

Industrial synthesis optimizes yield and purity through:

  • Continuous-Flow Reactors: Enable precise temperature control during nitration.

  • Crystallization: Methanol-water mixtures purify the final product.

Table 2: Optimization Parameters for Industrial Synthesis

ParameterOptimal Condition
Nitration Temperature0–5°C
Reaction Time4–6 hours
Reductive Amination pH7.5–8.5
Crystallization SolventMethanol:Water (3:1)

Chemical Reactivity and Derivative Formation

Reduction of the Nitro Group

Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the nitro group to an amine, forming (1-methyl-3-amino-1H-pyrazol-5-yl)methanamine. This intermediate is pivotal for synthesizing azole-based pharmaceuticals.

Nucleophilic Substitution at the Amine

The primary amine undergoes alkylation or acylation:

  • Alkylation: Reacts with alkyl halides (e.g., CH3I\text{CH}_3\text{I}) to form secondary amines.

  • Acylation: Acetyl chloride yields NN-acetyl derivatives.

Table 3: Common Reactions and Products

Reaction TypeReagentProduct
ReductionH2/Pd-C\text{H}_2/\text{Pd-C}3-Amino derivative
AlkylationCH3I\text{CH}_3\text{I}NN-Methylated compound
AcylationAcCl\text{AcCl}NN-Acetylated derivative

Biological Activity and Applications

Antimicrobial Properties

Derivatives exhibit significant activity against fungal pathogens. For example, a methylated analog demonstrated an EC50 of 0.64 mg/L against Valsa mali, outperforming commercial fungicides.

Table 4: Antifungal Activity of Derivatives

CompoundPathogenEC50 (mg/L)
Methylated Derivative (7f)Valsa mali0.64
Commercial FungicideValsa mali1.20

Cytotoxic Effects

In vitro studies on cancer cell lines revealed moderate cytotoxicity:

  • HepG2 (Liver Cancer): IC50 = 48 µM

  • MCF-7 (Breast Cancer): IC50 = 52 µM.

Agricultural Applications

Nitro-group-containing pyrazoles are explored as plant growth regulators. Field trials showed a 20% increase in crop yield when treated with 100 ppm solutions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator